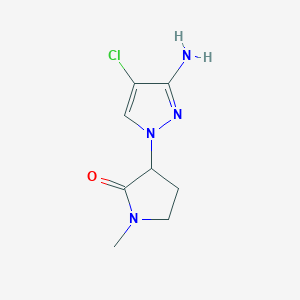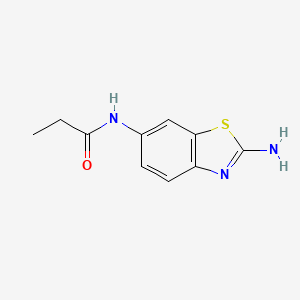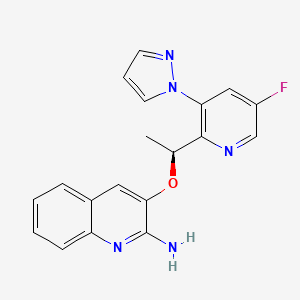![molecular formula C7H9N5 B13319778 {2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13319778.png)
{2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}methanamine: is a chemical compound with the following properties:
Molecular Formula: C₆H₆N₄O
Molecular Weight: 150.14 g/mol
IUPAC Name: 5-Methyl-7-hydroxy-1,3,4-triazaindolizine
Métodos De Preparación
Synthetic Routes:: The synthetic routes for this compound involve the introduction of a methyl group onto the triazolo[1,5-a]pyrimidine scaffold. Specific methods include:
Alkylation: Alkylation of the parent triazolo[1,5-a]pyrimidine with a methylating agent (e.g., dimethyl sulfate or methyl iodide).
Reductive Amination: Reaction of the corresponding aldehyde or ketone with methylamine under reducing conditions.
Industrial Production:: Industrial-scale production methods may vary, but they typically involve efficient and scalable synthetic routes to achieve high yields.
Análisis De Reacciones Químicas
Reactivity::
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation states.
Reduction: Reduction reactions can yield reduced derivatives.
Substitution: Substitution reactions at the nitrogen atoms or the methyl group are possible.
Alkylation: Dimethyl sulfate, methyl iodide, base (e.g., sodium hydroxide).
Reductive Amination: Formaldehyde or ketone, methylamine, reducing agents (e.g., sodium borohydride).
Major Products:: The major products depend on the specific reaction conditions and the starting materials. Examples include N-methylated derivatives and reduced forms.
Aplicaciones Científicas De Investigación
Chemistry::
Building Block: Used in the synthesis of more complex molecules due to its unique heterocyclic structure.
Drug Discovery: Serves as a scaffold for designing novel pharmaceutical compounds.
Biological Activity: Investigated for potential bioactivity (e.g., antimicrobial, antiviral, or anticancer properties).
Target Identification: Used to identify molecular targets and pathways.
Materials Science: Employed in the development of functional materials (e.g., sensors, catalysts).
Mecanismo De Acción
The exact mechanism of action remains an active area of research. It likely involves interactions with specific cellular targets, affecting biological processes.
Comparación Con Compuestos Similares
While there are related triazolo[1,5-a]pyrimidines, the unique methyl substitution pattern distinguishes 2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}methanamine from its counterparts.
.
Propiedades
Fórmula molecular |
C7H9N5 |
|---|---|
Peso molecular |
163.18 g/mol |
Nombre IUPAC |
(2-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)methanamine |
InChI |
InChI=1S/C7H9N5/c1-5-10-7-9-3-2-6(4-8)12(7)11-5/h2-3H,4,8H2,1H3 |
Clave InChI |
RBIUCQWPJCBRJZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN2C(=CC=NC2=N1)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Boronic acid, B-(5-fluoro[1,1'-biphenyl]-3-YL)-](/img/structure/B13319722.png)

![Cyclopentyl-(3-ethyl-[1,2,4]oxadiazol-5-YL)-amine](/img/structure/B13319749.png)

![4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide](/img/structure/B13319765.png)




![Benzyl N-[(3,3-difluoropiperidin-4-yl)methyl]carbamate](/img/structure/B13319801.png)
